molecular formula C11H9Cl2NO2S B12905785 4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89680-23-9

4-Chloro-5-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12905785
CAS No.: 89680-23-9
M. Wt: 290.2 g/mol
InChI Key: LATYLNAIGYEXSL-UHFFFAOYSA-N
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Description

4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of chloro and benzylthio groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.

    Introduction of Chloro and Benzylthio Groups: The chloro and benzylthio groups can be introduced through nucleophilic substitution reactions using reagents like thionyl chloride and 2-chlorobenzyl mercaptan.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(((2-chlorophenyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with a phenyl group instead of a benzyl group.

    4-Chloro-5-(((2-bromobenzyl)thio)methyl)isoxazol-3(2H)-one: Similar structure with a bromine atom instead of a chlorine atom.

Uniqueness

4-Chloro-5-(((2-chlorobenzyl)thio)methyl)isoxazol-3(2H)-one is unique due to the specific combination of chloro and benzylthio groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89680-23-9

Molecular Formula

C11H9Cl2NO2S

Molecular Weight

290.2 g/mol

IUPAC Name

4-chloro-5-[(2-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H9Cl2NO2S/c12-8-4-2-1-3-7(8)5-17-6-9-10(13)11(15)14-16-9/h1-4H,5-6H2,(H,14,15)

InChI Key

LATYLNAIGYEXSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=C(C(=O)NO2)Cl)Cl

Origin of Product

United States

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